4-iodo-1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, a methyl group, and a nitrophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-iodo-1-methyl-1H-pyrazole. This intermediate can be synthesized by reacting 4-iodopyrazole with methyl iodide in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
The next step involves the condensation of 4-iodo-1-methyl-1H-pyrazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the desired product. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in the presence of copper(I) iodide (CuI) as a catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 4-iodo-1-methyl-N’-[(E)-(4-aminophenyl)methylidene]-1H-pyrazole-3-carbohydrazide.
Substitution: Formation of azido or cyano derivatives of the pyrazole compound.
Scientific Research Applications
4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound could modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
4-nitrophenylhydrazine: Another compound with a nitrophenyl group, used in similar synthetic routes.
1-methyl-3-nitro-1H-pyrazole: A structurally related compound with similar chemical properties.
Uniqueness
4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to the combination of its iodine, methyl, and nitrophenyl groups attached to a pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H10IN5O3 |
---|---|
Molecular Weight |
399.14 g/mol |
IUPAC Name |
4-iodo-1-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10IN5O3/c1-17-7-10(13)11(16-17)12(19)15-14-6-8-2-4-9(5-3-8)18(20)21/h2-7H,1H3,(H,15,19)/b14-6+ |
InChI Key |
DSHADUSDVMRLAA-MKMNVTDBSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])I |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.